Ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate - 194805-07-7

Ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Catalog Number: EVT-345981
CAS Number: 194805-07-7
Molecular Formula: C16H14BrF2NO4
Molecular Weight: 402.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a key intermediate in the synthesis of garenoxacin []. Garenoxacin is a fluoroquinolone antibiotic with a broad spectrum of activity.

Synthesis Analysis

A detailed synthesis of Ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate is described in the patent "Preparation method for garenoxacin and intermediate thereof" []. The synthesis involves multiple steps:

  • Starting Material: The synthesis begins with a commercially available compound (compound 5 in the patent) [].
  • Boronic Acid/Ester Formation: The starting material is reacted with bis(pinacolato)diboron or triisopropyl borate to form a boronic acid or ester derivative (compound 4) [].
  • Suzuki Coupling: The boronic acid/ester derivative undergoes a Suzuki coupling reaction with 7-bromo-1-cyclopropyl-8-difluoromethoxy-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate in the presence of a palladium catalyst and an inorganic base to yield Ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate (compound 3) [].
Chemical Reactions Analysis

The primary chemical reaction involving Ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate, as described in the available literature, is its conversion to garenoxacin []. This transformation involves two key steps:

  • Hydrolysis: The ethyl ester group of Ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate is hydrolyzed to the corresponding carboxylic acid [].
  • Reduction: The bromine atom at the 7-position of the quinoline ring is selectively reduced to yield garenoxacin (compound 1) [].
Applications

The primary application of Ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate is its use as a crucial intermediate in the synthesis of garenoxacin []. This synthetic route offers several advantages:

  • Cost-effectiveness: The starting materials for this synthetic pathway are readily available and affordable, making it a cost-effective method for producing garenoxacin [].
  • High yield: The reported yield for the synthesis of Ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate and its subsequent conversion to garenoxacin is high, enhancing the overall efficiency of the process [].
  • Environmental friendliness: The synthetic route minimizes the use of hazardous reagents and generates minimal waste, making it environmentally friendly [].

1-Cyclopropyl-4-oxo-7-bromo-8-difluoromethoxy-1,4-dihydro-quinoline-3-nonanoic acid-ethyl ester

  • Compound Description: This compound serves as a synthetic precursor to ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate. []
  • Relevance: This compound shares the core quinoline structure with ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate, differing only in the substitution at the 3-position of the quinoline ring. This compound highlights a step in the synthetic pathway of the target compound. []

Garenoxacin

  • Compound Description: Garenoxacin is a fluoroquinolone antibiotic. The provided research details a synthetic route for garenoxacin that utilizes a key intermediate structurally similar to ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate. []
  • Relevance: The key intermediate in the synthesis of Garenoxacin shares a nearly identical structure to ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate, differing only in the presence of a boron-containing group instead of the bromine at the 7-position. This similarity underscores the importance of the core quinolone structure in potential pharmaceutical applications. []

7-Bromo-1-cyclopropyl-8-difluoromethoxy-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate

  • Compound Description: This compound acts as a reactant in the synthesis of Garenoxacin, specifically reacting with a boronate ester to form a crucial intermediate. []
  • Relevance: This compound is structurally identical to ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate. It further emphasizes the significance of this specific quinolone scaffold in the development of garenoxacin and potentially other related pharmaceuticals. []

Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Compound Description: This compound is a central building block in the synthesis of various substituted fluoroquinolones, many of which are tested for antimicrobial activity. []
  • Relevance: This compound shares the core quinolone structure with ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate. The primary differences are the presence of fluorine atoms at the 6 and 7 positions, a methoxy group at position 8, and the absence of the bromine in this related compound. This highlights the versatility of this quinolone scaffold as a starting point for creating diverse derivatives. []

Properties

CAS Number

194805-07-7

Product Name

Ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate

IUPAC Name

ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxoquinoline-3-carboxylate

Molecular Formula

C16H14BrF2NO4

Molecular Weight

402.19 g/mol

InChI

InChI=1S/C16H14BrF2NO4/c1-2-23-15(22)10-7-20(8-3-4-8)12-9(13(10)21)5-6-11(17)14(12)24-16(18)19/h5-8,16H,2-4H2,1H3

InChI Key

ZVUUANRFLJIZGV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=C2OC(F)F)Br)C3CC3

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=C2OC(F)F)Br)C3CC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.